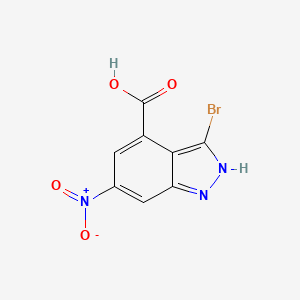

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid

Description

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is a halogenated nitro-indazole derivative with a carboxylic acid functional group. The indazole core is substituted with a bromine atom at position 3, a nitro group at position 6, and a carboxylic acid group at position 4. These substituents confer distinct electronic and steric properties:

- The nitro group at position 6 is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity.

- The carboxylic acid at position 4 enhances solubility in polar solvents and enables hydrogen bonding or salt formation, which is critical for biological interactions or coordination chemistry.

Properties

IUPAC Name |

3-bromo-6-nitro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICVTHNEBURAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646314 | |

| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-63-1 | |

| Record name | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Bromination and Nitration of Indazole

Starting Material : Indazole or its derivatives.

Reagents :

- Bromine or brominating agents (e.g., N-bromosuccinimide).

- Nitric acid for nitration.

-

- Indazole is first brominated using bromine in a suitable solvent (like dichloromethane) at low temperatures to prevent over-bromination.

- The resulting bromo-indazole is then treated with nitric acid to introduce the nitro group at the 6-position.

Yield : This method typically yields moderate to high amounts of the desired product, depending on reaction conditions and purification methods employed.

Method 2: One-Pot Synthesis

Starting Material : 3-Nitroaniline.

Reagents :

- Bromine.

- Acetic anhydride or acetic acid as solvents.

-

- In a one-pot reaction, 3-nitroaniline is treated with bromine in acetic anhydride, which facilitates both bromination and subsequent cyclization to form the indazole ring.

- After cyclization, carboxylation can be performed using carbon dioxide under pressure to yield the carboxylic acid derivative.

Yield : This method can provide good yields with simplified workup procedures as compared to multi-step syntheses.

Reaction Conditions

The following table summarizes key reaction conditions for synthesizing this compound:

| Step | Reaction Type | Temperature | Solvent | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromination | 0°C - 25°C | DCM | 2-4 h | 60-80 |

| 2 | Nitration | 0°C | HNO₃ | 1 h | 50-70 |

| 3 | Cyclization | Reflux | Acetic Anhydride | 5 h | 70-90 |

| 4 | Carboxylation | High Pressure | CO₂ gas | Varies | >80 |

Purification Techniques

After synthesis, purification is crucial to obtain high-purity products:

Recrystallization : Commonly used for isolating solid products from solvents.

Chromatography : Both column chromatography and high-performance liquid chromatography (HPLC) can be employed to separate impurities effectively.

Scientific Research Applications

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The nitro and bromine groups play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning Effects: The carboxylic acid group distinguishes this compound from non-carboxylated analogues like 4-bromo-6-nitro-1H-indazole . The acid group’s position (4 vs. 3 in 885518-64-9) alters hydrogen-bonding networks and acidity .

Functional Group Impact :

- The methyl group in 3-bromo-4-methyl-7-nitro-1H-indazole enhances hydrophobicity compared to the carboxylic acid-containing target compound, affecting solubility and bioavailability .

- The absence of a nitro group in 3-bromo-1H-indazole-4-carboxylic acid simplifies its electronic profile, making it less electrophilic but more amenable to nucleophilic reactions at the indazole core .

Synthetic and Application Considerations :

- Carboxylic acid derivatives (e.g., 885518-64-9 and 1363382-97-1) are likely used as intermediates in drug discovery, where their ability to form salts or conjugates is advantageous .

- Methyl- or nitro-only analogues (e.g., 1427460-21-6) may serve as building blocks in agrochemicals or organic materials due to their balanced hydrophobicity and stability .

Biological Activity

3-Bromo-6-nitro-1H-indazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom : Enhances reactivity and potential interactions with biological targets.

- Nitro group (-NO2) : Known for its role in bioactivity and potential as a pharmacophore.

- Carboxylic acid functional group : Contributes to the compound's solubility and reactivity.

The molecular formula is with a molar mass of approximately 244.04 g/mol.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties, particularly against resistant strains of bacteria such as Mycobacterium abscessus. This suggests its potential role in drug discovery aimed at combating antibiotic-resistant infections.

Anticancer Potential

Several studies have demonstrated the compound’s antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting the growth of tumor cells, indicating its potential as an anticancer agent. The mechanism of action may involve interaction with specific enzymes or receptors associated with cell proliferation and survival .

Case Studies

-

Antibacterial Efficacy :

- A study reported the effectiveness of this compound against Mycobacterium abscessus, highlighting its utility in developing new antimicrobial therapies.

- Antiproliferative Activity :

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Similarity | Notable Features |

|---|---|---|

| 4-Bromo-6-nitro-1H-indazole-3-carboxylic acid | 0.90 | Different position of carboxylic acid group |

| 6-Bromo-4-nitro-1H-indazole | 0.85 | Lacks carboxylic acid functionality |

| Methyl 5-bromo-1H-indazole-7-carboxylate | 0.86 | Methyl ester derivative, differing functional groups |

| Methyl 7-bromo-1H-indazole | 0.82 | Alternative methyl ester form |

| 3-Bromo-1H-indazole | 0.82 | Lacks nitro and carboxylic functionalities |

This table illustrates how the unique combination of functional groups in this compound may contribute to its enhanced biological activity compared to its analogs.

Q & A

Basic Question

- NMR Spectroscopy : and NMR identify substituent positions. The carboxylic acid proton (δ ~12-14 ppm) and nitro group deshielding effects are diagnostic.

- Mass Spectrometry (HRMS) : Confirms molecular weight (CHBrNO; calc. 286.04 g/mol) and isotopic patterns for bromine.

- IR Spectroscopy : Strong absorption bands for nitro (~1520 cm) and carboxylic acid (~1700 cm) groups .

Advanced Application

2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in the aromatic region. For crystallographic ambiguity, solid-state NMR can cross-validate hydrogen bonding motifs .

How does the nitro group influence the compound’s reactivity compared to fluoro-substituted analogs?

Advanced Question

The nitro group is a strong electron-withdrawing group (EWG), enhancing electrophilic substitution at positions activated by the carboxylic acid. In contrast, fluorine (a weaker EWG) directs reactions differently. For example:

- Nucleophilic Aromatic Substitution : Nitro-substituted indazoles react faster with amines under mild conditions.

- Reduction : Nitro groups can be reduced to amines (e.g., using H/Pd-C), enabling further derivatization.

Q. Data Comparison :

| Property | 3-Bromo-6-nitro | 3-Bromo-6-fluoro |

|---|---|---|

| Hammett σ | +0.78 | +0.06 |

| Reduction Potential (V) | -0.45 | N/A |

This contrast informs reaction design for targeted modifications .

How can researchers resolve contradictions in biological activity data for this compound?

Advanced Question

Contradictions may arise from assay variability or off-target effects. Methodological solutions include:

Dose-Response Curves : Establish EC/IC values across multiple assays (e.g., enzymatic vs. cell-based).

Proteomic Profiling : Identify unintended targets using affinity chromatography or activity-based protein profiling (ABPP).

Metabolic Stability Tests : Assess degradation pathways (e.g., nitro-reductase activity in cell lysates).

Example Case : Inconsistent PI3K inhibition data may stem from differential isoform selectivity (e.g., PI3Kα vs. PI3Kγ). Isoform-specific assays and co-crystallization studies clarify mechanism .

What computational methods predict the compound’s interaction with biological targets?

Advanced Question

- Molecular Docking (AutoDock/Vina) : Models binding to enzymes like PI3K or kinases. The carboxylic acid group often chelates active-site metal ions.

- MD Simulations : Trajectories >100 ns reveal stability of ligand-receptor complexes.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency.

Key Finding : Nitro and bromine groups enhance binding affinity by 2–3 kcal/mol compared to unsubstituted indazoles in PI3K simulations .

How do reaction conditions affect coupling reactions (e.g., Suzuki) with this compound?

Advanced Question

The bromine atom enables cross-coupling reactions. Optimized conditions include:

- Catalyst : Pd(PPh) or XPhos Pd G3.

- Base : KCO in DMF/HO (3:1) at 80°C.

- Protection : Carboxylic acid may require protection (e.g., methyl ester) to prevent side reactions.

Q. Yield Optimization :

| Conditions | Yield (%) |

|---|---|

| Without protection | 35 |

| Methyl ester protection | 78 |

Post-coupling deprotection (e.g., LiOH/THF) regenerates the carboxylic acid .

What are the challenges in interpreting crystallographic disorder for this compound?

Advanced Question

Disorder often occurs in the nitro or carboxylic acid groups due to rotational freedom. Mitigation strategies:

- Low-Temperature Data Collection : Reduces thermal motion artifacts.

- Twinned Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.

- Occupancy Refinement : Model alternative conformers with partial occupancy.

Example : A study resolved nitro group disorder (R-factor improvement from 0.12 to 0.05) by refining two orientations at 50% occupancy each .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.